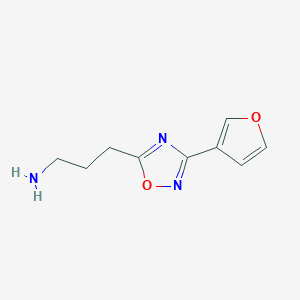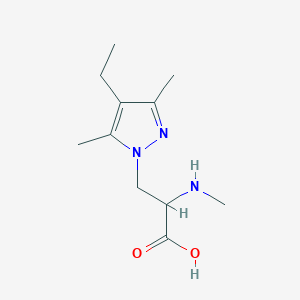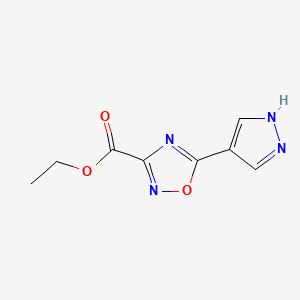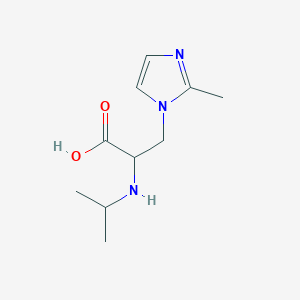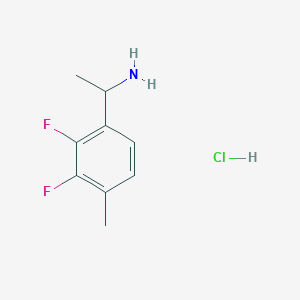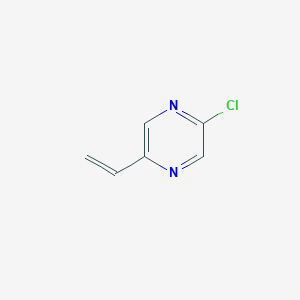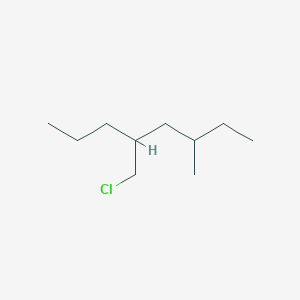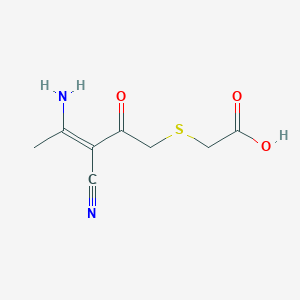
2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid is an organic compound with the molecular formula C8H10N2O3S This compound is characterized by the presence of an amino group, a cyano group, and a thioacetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid typically involves the reaction of cyanoacetanilide with phenyl isothiocyanate in a solvent such as dimethylformamide (DMF) containing a base like potassium hydroxide. The intermediate product undergoes further reactions to yield the final compound .
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic activities.
Industry: Used in the production of specialty chemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific pathways, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
Cyanoacetanilide: A precursor in the synthesis of 2-((4-Amino-3-cyano-2-oxopent-3-en-1-yl)thio)acetic acid.
Phenyl isothiocyanate: Another precursor used in the synthesis.
Thioacetic acid derivatives: Compounds with similar structural features and reactivity.
Uniqueness
This compound is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in scientific research.
Propiedades
Fórmula molecular |
C8H10N2O3S |
|---|---|
Peso molecular |
214.24 g/mol |
Nombre IUPAC |
2-[(Z)-4-amino-3-cyano-2-oxopent-3-enyl]sulfanylacetic acid |
InChI |
InChI=1S/C8H10N2O3S/c1-5(10)6(2-9)7(11)3-14-4-8(12)13/h3-4,10H2,1H3,(H,12,13)/b6-5- |
Clave InChI |
NGAIQVYKUDLMAZ-WAYWQWQTSA-N |
SMILES isomérico |
C/C(=C(\C#N)/C(=O)CSCC(=O)O)/N |
SMILES canónico |
CC(=C(C#N)C(=O)CSCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B13643474.png)
